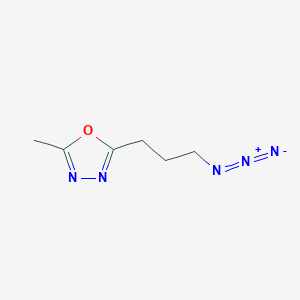
2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the azide group, and a propyl (three-carbon) chain linking these two functional groups. The methyl group would be attached to the 5-position of the oxadiazole ring .Chemical Reactions Analysis
The azide group is known for its participation in click reactions, specifically the Huisgen 1,3-dipolar cycloaddition . The oxadiazole ring is generally stable but can participate in electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific arrangement of atoms and the presence of the functional groups. For example, the azide group is highly reactive and can contribute to the overall reactivity of the compound .Aplicaciones Científicas De Investigación
Material Sciences
Organic Azides as Cross-Linkers: Organic azides, including derivatives like 2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole, are known for their reactivity and are used as cross-linkers in material sciences . They are involved in reactions such as the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, which are valuable in creating polymers and thermosets with enhanced physical properties .
Medicinal Chemistry
Cyclonucleosides Synthesis: In medicinal chemistry, cyclonucleosides are synthesized using diverse chemical approaches, including reactions involving organic azides . These compounds have rigid structures and are used as enzyme inhibitors and molecular probes, with potential applications in developing new nucleoside analogues .
Polymer Chemistry
RAFT-Based Polymers: The azide group’s reactivity is exploited in reversible addition–fragmentation chain transfer (RAFT) polymerization to create functional polymers. These polymers have applications in drug delivery, protein recognition, and as anti-fouling coatings .
Supramolecular Chemistry
Azide Derivatives in Synthesis: Azide derivatives play a crucial role in the synthesis of acyclic and cyclic nitrogen compounds, leading to the creation of new materials with significant biological properties. These include microporous organic networks and dendritic motifs, which have applications in medicinal and industrial purposes .
Catalysis
Surface Modification for Heterocatalysis: Azide-functionalized compounds are used for surface modification, particularly on metal oxides like zinc oxide. This modification is essential for creating organic-inorganic hybrids with applications in heterogeneous catalysis .
Photodynamic Therapy
Photosensitizers for Cancer Treatment: Phthalocyanines and other azide-containing compounds are developed as advanced photosensitizers for photodynamic therapy of cancer. They exhibit superior photoproperties and are involved in clinical trials to improve their photodynamic efficacy .
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-azidopropyl)-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c1-5-9-10-6(12-5)3-2-4-8-11-7/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYVCPKBPSQVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


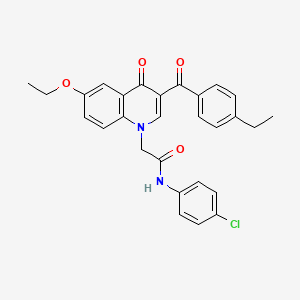
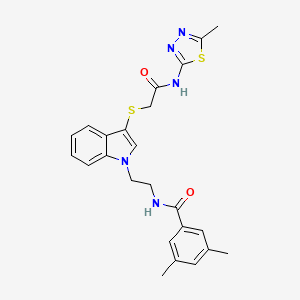
![N-{2-[(propan-2-yl)amino]ethyl}acetamide](/img/structure/B3009184.png)

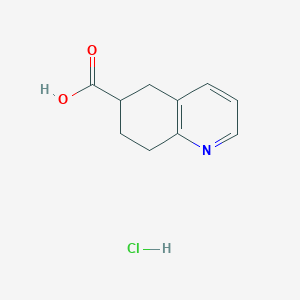

![4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3009191.png)
![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)
![1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B3009197.png)
![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)
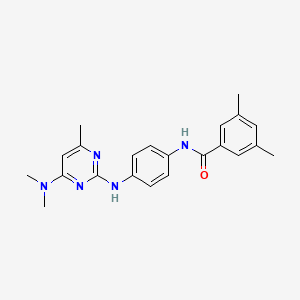
![9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3009202.png)
![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3009203.png)